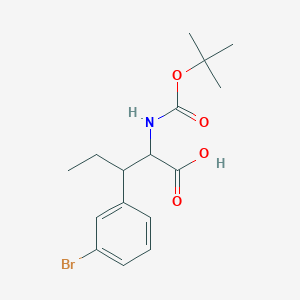
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the following steps:
Amino Acid Derivatization: The amino group is protected using tert-butoxycarbonyl (Boc) protection. This is commonly done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The brominated phenyl group is then coupled with the Boc-protected amino acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butoxycarbonyl derivatives, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Deprotection: Formation of the free amino acid.
Oxidation: Formation of oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. The Boc group serves as a protective group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a chlorine atom instead of bromine.
3-(3-Bromophenyl)-2-amino-pentanoic acid: Lacks the Boc protection on the amino group.
Uniqueness
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to the specific positioning of the bromine atom and the presence of the Boc-protected amino group. This combination of features allows for selective reactions and protection during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-12(10-7-6-8-11(17)9-10)13(14(19)20)18-15(21)22-16(2,3)4/h6-9,12-13H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGYRVZJGOYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
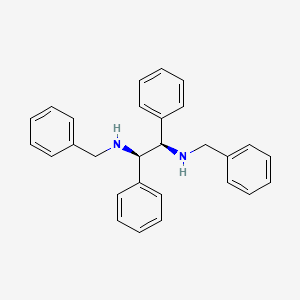
![2-(ethylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429804.png)
![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2429805.png)
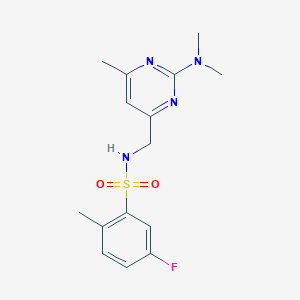
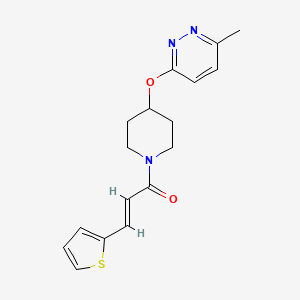
![N-{3-[(2-ETHOXYPHENYL)AMINO]QUINOXALIN-2-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2429808.png)
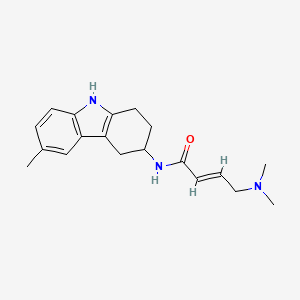
![1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2429813.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2429815.png)
![N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429816.png)
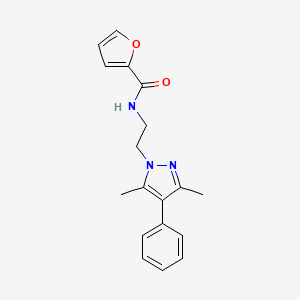
![1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2429818.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)
![4-bromo-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2429823.png)
